4-(4-Chlorophenoxy)benzene-1-carbothioamide
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Overview
Description
4-(4-Chlorophenoxy)benzene-1-carbothioamide is an organic compound with the molecular formula C13H10ClNOS. It is a derivative of benzene and contains both chlorophenoxy and carbothioamide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)benzene-1-carbothioamide typically involves the reaction of 4-chlorophenol with 4-chlorobenzoyl chloride to form 4-(4-chlorophenoxy)benzoyl chloride. This intermediate is then reacted with ammonium thiocyanate to yield the desired carbothioamide compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)benzene-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorophenoxy)benzene-1-carbothioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(4-chlorophenoxy)benzene: Similar in structure but lacks the carbothioamide group.
4-(4-Amino-2-chlorophenoxy)benzene-1-carbothioamide: Contains an amino group instead of a chlorophenoxy group.
Uniqueness
4-(4-Chlorophenoxy)benzene-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carbothioamide group, in particular, is responsible for its potential therapeutic effects and reactivity in various chemical reactions.
Properties
Molecular Formula |
C13H10ClNOS |
---|---|
Molecular Weight |
263.74 g/mol |
IUPAC Name |
4-(4-chlorophenoxy)benzenecarbothioamide |
InChI |
InChI=1S/C13H10ClNOS/c14-10-3-7-12(8-4-10)16-11-5-1-9(2-6-11)13(15)17/h1-8H,(H2,15,17) |
InChI Key |
BVEDORALXGJETK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=S)N)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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